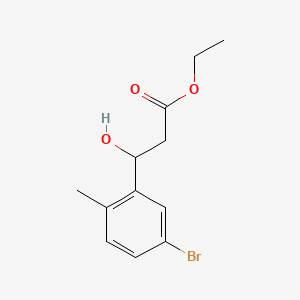

Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with bromine and methyl groups at the 5- and 2-positions, respectively.

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |

InChI Key |

ZZJTVMBKVBDVKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)Br)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate generally involves:

- Introduction of the bromine atom selectively onto the aromatic ring at the 5-position.

- Formation of the hydroxypropanoate ester moiety at the 3-position.

- Control of regioselectivity and stereochemistry during the synthesis.

This compound is structurally related to ethyl 3-hydroxypropanoate derivatives with bromine substitution on the phenyl ring, which influences its reactivity and biological properties.

Bromination of Aromatic Precursors

Selective bromination of methyl or ethyl hydroxyphenylpropanoates is a key step. Bromination can be achieved using bromine (Br2) or bromic acid (HBrO3) in aqueous or organic solvents under controlled temperatures to avoid polybromination or side reactions.

For example, bromination of ethyl 3-(2-methylphenyl)-3-hydroxypropanoate under mild conditions can yield the 5-bromo substituted product due to the directing effects of the methyl and hydroxypropanoate groups on the aromatic ring.

Esterification and Hydroxylation

The hydroxypropanoate ester is typically introduced via:

- Esterification of the corresponding hydroxy acid with ethanol under acidic conditions.

- Alternatively, hydroxypropanoate esters can be synthesized by reduction of keto esters such as ethyl 3-bromo-2-oxopropanoate.

Biocatalytic reduction methods have been reported for related compounds, where enzymes such as Candida parapsilosis catalyze the asymmetric reduction of keto esters to the corresponding hydroxy esters with good enantiomeric excess under mild conditions (ambient temperature, short reaction times).

Multi-step Synthesis Example

A representative synthetic route might involve:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Bromination of 2-methylphenyl precursor with bromine or bromic acid at 0-20 °C in aqueous medium | Selective introduction of bromine at 5-position on aromatic ring | 60-70 |

| 2 | Esterification with ethanol under acidic catalysis or Fischer esterification | Formation of ethyl ester moiety | 80-90 |

| 3 | Reduction of keto intermediate (if applicable) using biocatalyst Candida parapsilosis at room temperature | Stereoselective formation of hydroxy group at 3-position | 85-95 |

Industrial Production Considerations

Industrial synthesis may employ continuous flow reactors to improve control over reaction parameters, enhance yield, and reduce side products. Automated monitoring systems ensure consistent product quality and purity. The use of environmentally friendly solvents and catalysts is also a trend in modern industrial processes.

Data Tables

Reaction Conditions and Yields for Related Compounds

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate.

Reduction: Formation of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanol.

Substitution: Formation of Ethyl 3-(5-methoxy-2-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to structurally related β-hydroxy esters with variations in substituents on the aromatic ring or ester group. Key examples include:

Key Observations :

- Substituent Position : Bromine at the 5-position (target compound) vs. 3-position () alters electronic and steric properties, influencing reactivity in cross-coupling reactions .

- Functional Groups : Methoxy () vs. methyl (target) substituents modulate solubility and metabolic stability. Methoxy groups increase polarity, while methyl groups enhance lipophilicity .

Physicochemical Properties

Biological Activity

Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a bromine atom and a hydroxyl group contributes to its distinctive chemical behavior. The compound typically appears as white to slightly yellowish crystals and is stable under normal conditions but should be kept away from moisture to maintain its integrity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, influenced by the bromine atom's size and electron-withdrawing properties. The compound's hydroxyl group may also play a critical role in enhancing binding affinity, thereby affecting various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : Its ability to inhibit specific enzymes could lead to therapeutic applications in diseases where these enzymes are overactive.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoate | Chlorine instead of bromine | Potentially different biological activity due to chlorine's electronegativity |

| Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate | Fluorine instead of bromine | Fluorine's small size may affect reactivity differently |

| Ethyl 3-(5-iodo-2-methylphenyl)-3-hydroxypropanoate | Iodine instead of bromine | Iodine's larger size can influence steric effects |

The presence of the bromine atom in this compound imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness is crucial for its application in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. For example, one study reported an IC50 value of approximately against specific cancer cells .

- Enzyme Inhibition Studies : In enzyme inhibition assays, this compound showed promising results as an inhibitor of certain key enzymes involved in metabolic pathways associated with cancer progression .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or coupling reactions. A representative method involves activating a carboxylic acid derivative (e.g., tert-butyl 3-hydroxypropanoate) with reagents like DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under inert conditions. For example, tert-butyl 3-hydroxypropanoate can react with brominated aromatic precursors to form the target compound after purification via column chromatography (ethyl acetate/hexane gradients) . Optimization includes controlling stoichiometry (e.g., 1.1:1 molar ratio of DCC to substrate), temperature (room temperature for 12 hours), and solvent choice to minimize side reactions. Catalytic systems like Co₂(CO)₈ liganded with 3-hydroxypyridine under 7.5 MPa CO pressure at 75°C have shown high selectivity (95.7%) for similar esters .

Q. How is the compound characterized post-synthesis, and which spectroscopic techniques are most effective?

Post-synthesis characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl protons at δ 2.5–4.0 ppm, ester carbonyls at ~170 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 118.1311 g/mol for the unsubstituted analog) and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity (>95% for reliable studies) .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-O ester bonds ~1.34 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Discrepancies in X-ray data (e.g., twinning or poor resolution) are addressed by:

- Data Redundancy : Collecting multiple datasets to average errors.

- Refinement Tools : SHELXPRO and SHELXL iteratively adjust parameters (R-factor < 0.05 for high-quality structures) .

- Validation Software : CheckCIF identifies geometric outliers (e.g., improbable bond angles) .

- Alternative Methods : Pairing XRD with solid-state NMR to cross-validate hydrogen bonding networks.

Q. How does this compound interact with enzymatic pathways?

The compound may inhibit enzymes like malonate semialdehyde reductase (EC 1.1.1.298), which reduces malonate semialdehyde to 3-hydroxypropanoate in autotrophic CO₂ fixation. Studies involve:

- Kinetic Assays : Monitoring NADPH depletion at 340 nm to determine inhibition constants (Kᵢ) .

- Docking Simulations : Molecular modeling (e.g., AutoDock) predicts binding affinities to active sites .

- Metabolic Profiling : LC-MS tracks downstream metabolites in bacterial cultures (e.g., Chloroflexus aurantiacus) .

Q. How can computational methods predict reactivity in novel reaction environments?

- DFT Calculations : Gaussian or ORCA software models transition states (e.g., ester hydrolysis activation energies) .

- Solvent Effects : COSMO-RS predicts solvation free energies in nonpolar vs. polar solvents .

- Reaction Dynamics : Molecular dynamics (MD) simulations assess steric effects of the 5-bromo-2-methylphenyl group on nucleophilic substitution rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.